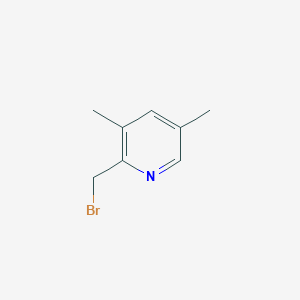

2-(Bromomethyl)-3,5-dimethylpyridine

説明

Contextualization of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic aromatic compound, and its derivatives are fundamental in organic synthesis. The nitrogen atom in the ring imparts unique electronic properties, making pyridines valuable as ligands, bases, and nucleophiles. Their structural motif is found in numerous biologically active compounds, including vitamins and FDA-approved drugs. google.com Consequently, the development of methods to synthesize and modify pyridine-containing molecules is an active area of research, driving innovation in medicinal and materials chemistry. google.comnih.gov Functionalized pyridines serve as essential building blocks for creating diverse molecular libraries aimed at drug discovery. nih.gov

Significance of Bromomethyl Groups for Chemical Reactivity

The bromomethyl group (-CH₂Br) is a potent functional group in synthetic organic chemistry. Its significance lies in the high reactivity of the carbon-bromine bond. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. nbinno.com This reactivity allows bromomethyl compounds to readily participate in a variety of transformations, most notably Sₙ2 reactions, to form new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This versatility makes the introduction of a bromomethyl group a strategic step in many synthetic pathways, effectively converting a less reactive methyl group into a versatile chemical handle for further molecular elaboration. The controlled and efficient implementation of this group is crucial for achieving high yields and clean reaction profiles in multi-step syntheses. chemicalbook.com

Overview of Halomethyl Pyridines as Synthetic Building Blocks

Halomethyl pyridines, including chloromethyl and bromomethyl derivatives, are recognized as highly valuable synthetic intermediates. nih.gov The combination of the pyridine core's unique properties with the reactivity of the halomethyl group creates a powerful building block. These compounds are extensively used to introduce the pyridylmethyl moiety into various molecules, a common structural feature in many pharmaceutical agents. For example, 2-(bromomethyl)pyridine (B1332372) and its salts are used in the preparation of a wide range of more complex molecules. sigmaaldrich.com The synthesis of these building blocks is typically achieved through the halogenation of the corresponding methylpyridines (picolines or lutidines). For instance, the radical bromination of a methyl group on the pyridine ring using reagents like N-bromosuccinimide (NBS) is a common method. prepchem.com The resulting halomethyl pyridines can then be used in subsequent coupling reactions to construct target molecules. nbinno.com

While the hydrobromide salt of 2-(Bromomethyl)-3,5-dimethylpyridine is commercially available and referenced under CAS Number 1632285-93-8, detailed research findings regarding its specific synthesis, physical and chemical properties, and reactivity are not extensively documented in publicly available scientific literature. chemicalbook.combldpharm.com The data that is available is primarily from chemical supplier catalogs.

Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTUXJZGWMKIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587471 | |

| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170289-36-8 | |

| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 3,5 Dimethylpyridine

Direct Bromination Approaches

Direct bromination methods focus on the selective halogenation of one of the methyl groups of a 3,5-dimethylpyridine (B147111) precursor. This is typically accomplished via free-radical mechanisms.

Free-Radical Bromination Utilizing N-Bromosuccinimide (NBS) Systems

A prevalent method for the synthesis of bromomethyl-substituted pyridines is the free-radical bromination of the corresponding methyl-substituted precursors. For related compounds like 3,5-dimethylpyridine, N-Bromosuccinimide (NBS) is a key reagent for this benzylic-type bromination. lookchem.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism, where NBS serves as a source of bromine radicals under thermal or photochemical initiation. youtube.com

Research has shown that the direct bromination of 3,5-dimethylpyridine with NBS in a solvent like carbon tetrachloride can yield the monobrominated product. lookchem.com However, controlling the reaction to achieve selective monobromination can be challenging, as the formation of dibromo-substituted byproducts is a significant issue. This difficulty in controlling the reaction can lead to complex product mixtures and poor yields of the desired 2-(bromomethyl)-3,5-dimethylpyridine. lookchem.com

Bromination with Hydrobromic Acid and Oxidative Co-Reagents

While direct bromination of aromatic side-chains can sometimes be achieved using hydrobromic acid (HBr) in conjunction with an oxidizing agent (like hydrogen peroxide), this method is more commonly applied to the bromination of the aromatic ring itself. researchgate.netgoogle.com For the specific synthesis of this compound from a dimethylpyridine precursor, this approach is not as well-documented as free-radical methods. The high reactivity of such systems often favors electrophilic aromatic substitution on the pyridine (B92270) ring rather than radical substitution on the methyl group, especially given the directing effects of the alkyl groups and the nitrogen atom.

Catalytic Enhancement in Bromomethylation Reactions

The efficiency and selectivity of direct bromination with NBS can be significantly improved through the use of catalysts, which are typically radical initiators. The addition of a catalyst like azobisisobutyronitrile (AIBN) or benzoyl peroxide facilitates the formation of bromine radicals, promoting the desired side-chain halogenation over competing reactions. researchgate.net For the analogous bromination of 3,5-dimethylpyridine, the use of AIBN as an initiator has been reported to increase the yield of the monobrominated product. lookchem.com Lewis acids have also been explored to enhance the efficiency of bromination reactions involving reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), a compound similar in function to NBS. researchgate.netnih.gov

Table 1: Comparison of Direct Bromination Methods for Dimethylpyridine

| Method | Reagent(s) | Catalyst/Initiator | Key Observations | Reference |

|---|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS) | None | Difficult to control; produces dibromo-substituted byproducts. | lookchem.com |

| Catalytic Free-Radical Bromination | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Improved yield and selectivity for the mono-bromo product. | lookchem.com |

Precursor-Based Synthetic Routes

An alternative to direct bromination involves multi-step syntheses starting from precursors where the desired functionality is built up sequentially. These routes can offer better control and selectivity.

Conversion from Hydroxymethyl Precursors

A reliable and highly selective method for preparing this compound involves the conversion of its corresponding alcohol precursor, (3,5-dimethylpyridin-2-yl)methanol. This hydroxymethyl compound can be effectively transformed into the target bromomethyl derivative using standard brominating agents.

One established procedure involves treating the hydroxymethyl precursor with a concentrated solution of hydrobromic acid (HBr). For example, the synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) from pyridine-2,6-diyldimethanol is successfully achieved by heating with 48% HBr. rsc.org A similar strategy is employed for other substituted pyridines, where adding 40% HBr to the alcohol precursor, followed by concentration, yields the hydrobromide salt of the bromomethyl pyridine in high yield (e.g., 84.6% for a related isomer). lookchem.com Other common reagents for converting benzylic-type alcohols to bromides, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), are also applicable in these syntheses.

Table 2: Synthesis via Hydroxymethyl Precursor

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridine-2,6-diyldimethanol | 48% Hydrobromic Acid | Heating at 125 °C for 6 h | 2,6-Bis(bromomethyl)pyridine | rsc.org |

| (5-Methylpyridin-3-yl)methanol | 40% Hydrobromic Acid | Addition in an ice bath, then concentration | 3-(Bromomethyl)-5-methylpyridine (B105789) Hydrobromide | lookchem.com |

Transformation from Alternative Halomethyl Pyridines

Another synthetic strategy is the conversion from other halomethyl pyridines, most commonly the chloromethyl analogue, 2-(chloromethyl)-3,5-dimethylpyridine. This transformation is typically achieved through a halide exchange process known as the Finkelstein reaction. In this reaction, the chloromethyl compound is treated with an alkali metal bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable polar aprotic solvent like acetone. The difference in solubility between the reactant chloride salt and the product bromide salt drives the reaction to completion.

The synthesis of the required 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) precursor has been documented, often starting from the corresponding hydroxymethyl compound and reacting it with thionyl chloride (SOCl₂). google.com This chloromethyl intermediate can then undergo the halide exchange to furnish the desired bromomethyl pyridine.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound typically involves the radical bromination of the methyl group at the 2-position of 2,3,5-trimethylpyridine (B1346980) (also known as 2,3,5-collidine). The optimization of such a reaction would focus on several key parameters to maximize the yield of the desired mono-brominated product while minimizing side reactions, such as di-bromination or ring bromination.

Key Reaction Parameters for Optimization:

Brominating Agent: The choice of brominating agent is crucial. While elemental bromine (Br₂) can be used, it often leads to multiple brominations and other side products. N-Bromosuccinimide (NBS) is a more selective and commonly used reagent for benzylic and allylic brominations, as it provides a low, steady concentration of bromine radicals, favoring mono-substitution. Optimizing the molar equivalents of NBS relative to the starting material would be a primary focus.

Radical Initiator: Radical reactions require an initiator. This can be thermal (heat) or photochemical (UV light). Common chemical initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). An optimization study would compare the efficacy of different initiators and their concentrations to find the most efficient conditions for initiating the reaction without causing degradation of reactants or products.

Solvent: The choice of solvent is critical as it must be inert to the radical conditions. Carbon tetrachloride (CCl₄) has been a traditional solvent for these reactions, but due to its toxicity and environmental impact, it has been largely replaced. Safer alternatives like cyclohexane, acetonitrile (B52724), or ethyl acetate (B1210297) would be evaluated. The ideal solvent would fully dissolve the reactants but not interfere with the radical chain reaction.

Temperature: The reaction temperature influences the rate of radical formation and propagation. Higher temperatures can increase the reaction rate but may also lead to undesirable side products. An optimal temperature must be found to ensure a reasonable reaction time with the highest possible selectivity and yield.

Reaction Time: Monitoring the reaction over time (e.g., using techniques like Gas Chromatography-Mass Spectrometry or Thin-Layer Chromatography) is necessary to determine the point at which the maximum amount of product has been formed and before significant decomposition or side-product formation occurs.

A hypothetical optimization study would involve systematically varying these parameters to identify the ideal combination for maximizing the yield. The results would typically be presented in a tabular format.

Hypothetical Data Table for Synthesis Optimization: Note: This table is illustrative and not based on published experimental data for this specific compound.

| Entry | Brominating Agent (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NBS (1.1) | AIBN (5) | Acetonitrile | 80 | 4 | 65 |

| 2 | NBS (1.1) | BPO (5) | Acetonitrile | 80 | 4 | 68 |

| 3 | NBS (1.1) | AIBN (5) | Cyclohexane | 80 | 6 | 72 |

| 4 | NBS (1.3) | AIBN (5) | Cyclohexane | 80 | 6 | 70 (with di-bromo impurity) |

| 5 | NBS (1.1) | AIBN (5) | Cyclohexane | 60 | 12 | 55 |

Green Chemistry Principles in Bromomethylpyridine Synthesis

Applying green chemistry principles to the synthesis of bromomethylpyridines aims to reduce the environmental impact and improve the safety of the process. mit.edumlsu.ac.in This involves a critical assessment of all aspects of the synthesis, from starting materials to waste products. uniroma1.itmdpi.com

Key Green Chemistry Considerations:

Safer Solvents and Reagents: A primary goal is to replace hazardous substances. mit.edu In bromomethylpyridine synthesis, this involves substituting toxic solvents like carbon tetrachloride and benzene (B151609) with greener alternatives such as heptane, ethyl acetate, or in some cases, performing the reaction under solvent-free conditions. mlsu.ac.inuniroma1.it Similarly, replacing highly toxic and corrosive elemental bromine with a safer alternative like NBS is a key green step.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mit.edu Radical bromination with NBS has a moderate atom economy, as the succinimide (B58015) byproduct is generated. Alternative pathways that improve atom economy, such as catalytic methods using a bromide source and an oxidant, are areas of active research for many bromination reactions.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. mit.edu This principle encourages the development of high-yield reactions with high selectivity to minimize the formation of byproducts that require separation and disposal. The use of catalytic, rather than stoichiometric, reagents is a key strategy for waste reduction. mit.edu

Use of Renewable Feedstocks: While often challenging for pyridine synthesis, this principle encourages sourcing starting materials from renewable biological sources rather than depletable fossil fuels. mit.edu

The application of these principles to the synthesis of this compound could involve developing a catalytic process that uses a bromide salt (like KBr) and a green oxidant (like hydrogen peroxide) in a safer solvent, potentially reducing waste and avoiding hazardous reagents. mit.edu

Reactivity and Transformation Pathways of 2 Bromomethyl 3,5 Dimethylpyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most prominent reaction pathway for 2-(bromomethyl)-3,5-dimethylpyridine. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles.

Mechanisms and Regioselectivity

The primary mechanism for nucleophilic substitution in this compound is the bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comyoutube.com The structure of the substrate, a primary alkyl halide, favors this pathway. Steric hindrance around the electrophilic carbon is minimal, allowing for effective "backside attack" by the nucleophile. masterorganicchemistry.comyoutube.com This concerted, single-step process involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond. youtube.comlibretexts.org

Key characteristics of the SN2 reaction for this compound include:

Kinetics: The reaction rate is second-order, dependent on the concentrations of both the this compound substrate and the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of configuration, a hallmark of the SN2 mechanism known as Walden inversion. masterorganicchemistry.comyoutube.com

Regioselectivity: The reaction is highly regioselective, with the nucleophile exclusively attacking the carbon of the bromomethyl group. Substitution on the pyridine (B92270) ring itself does not occur under these conditions. arkat-usa.orgnih.govresearchgate.net

While the SN2 mechanism is dominant, an SN1-type pathway, involving the formation of a carbocation intermediate, is generally disfavored for primary halides unless stabilized by significant resonance, which is not the primary route here.

Reactions with Nitrogen-Containing Nucleophiles

This compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding substituted amine derivatives. arkat-usa.orgresearchgate.net These reactions are fundamental in synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. The reaction generally proceeds via a direct SN2 displacement of the bromide ion. arkat-usa.org

The general reaction is as follows: C₈H₁₀BrN + R₂NH → [C₈H₁₀N-NR₂H]⁺Br⁻ → C₈H₁₀N-NR₂ + HBr

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-(Aminomethyl)-3,5-dimethylpyridine | Typically in a solvent like ethanol (B145695) or methanol. |

| Piperidine | 2-(Piperidin-1-ylmethyl)-3,5-dimethylpyridine | Often performed in a polar aprotic solvent like acetonitrile (B52724) or DMF. |

| Aniline | 3,5-Dimethyl-2-((phenylamino)methyl)pyridine | May require heating to proceed at a reasonable rate. |

| Sodium Azide (NaN₃) | 2-(Azidomethyl)-3,5-dimethylpyridine | Commonly carried out in solvents like DMF or DMSO. |

Reactions with Sulfur-Containing Nucleophiles

Due to the high nucleophilicity of sulfur compounds, this compound undergoes efficient substitution reactions with sulfur-containing nucleophiles like thiols and thiolate anions. libretexts.orgmsu.edu Thiolate anions (RS⁻), formed by deprotonating thiols with a base, are particularly potent nucleophiles for SN2 reactions. libretexts.orgopenstax.org These reactions are crucial for introducing sulfur-containing moieties into the pyridine scaffold.

The general reaction with a thiolate is: C₈H₁₀BrN + RS⁻ → C₈H₁₀N-SR + Br⁻

A common issue in the synthesis of thiols from alkyl halides is the potential for the product thiol to react further with the starting material to form a sulfide (B99878) as a byproduct. openstax.orglibretexts.org Using thiourea (B124793) as the sulfur nucleophile followed by hydrolysis is a method to circumvent this problem and cleanly produce the thiol. openstax.orglibretexts.org

Table 2: Examples of Reactions with Sulfur Nucleophiles

| Sulfur Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium hydrosulfide (B80085) (NaSH) | (3,5-Dimethylpyridin-2-yl)methanethiol | SN2 displacement. |

| Sodium thiophenoxide (NaSPh) | 3,5-Dimethyl-2-((phenylthio)methyl)pyridine | Reaction with a pre-formed thiolate in a polar solvent. |

| Thiourea ((NH₂)₂C=S) | (3,5-Dimethylpyridin-2-yl)methanethiol (after hydrolysis) | Two-step process: formation of an isothiourea salt, followed by basic hydrolysis. openstax.orglibretexts.org |

Formation of Quaternary Pyridinium (B92312) Salts

A significant reaction of this compound is its role as an electrophile in the quaternization of other pyridine-type nitrogen atoms. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of a pyridine nitrogen on the electrophilic carbon of the bromomethyl group, resulting in the formation of a quaternary pyridinium salt. srce.hrrsc.orgnih.gov These salts are a class of compounds with diverse applications, including as surfactants and antimicrobial agents. nih.gov

The reaction can be performed under conventional heating, or accelerated using microwave or ultrasound irradiation, which often leads to higher yields and shorter reaction times. srce.hr

The general reaction is: C₈H₁₀BrN + C₅H₄N-R → [C₈H₁₀N-CH₂-NC₅H₄-R]⁺Br⁻

Radical Reactions and Pathways

While ionic reactions dominate its chemistry, this compound is also involved in radical pathways, particularly in its synthesis. The compound is typically prepared via the radical bromination of 2,3,5-trimethylpyridine (B1346980) (also known as 3,5-lutidine).

This transformation is a free-radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN) or UV light. The reaction proceeds with high regioselectivity for the methyl group at the 2-position due to the resonance stabilization of the resulting pyridyl-methyl radical intermediate.

The key steps in its formation via radical bromination are:

Initiation: A radical initiator generates bromine radicals from a bromine source like N-bromosuccinimide (NBS).

Propagation: A bromine radical abstracts a hydrogen atom from the 2-methyl group of 2,3,5-trimethylpyridine, forming a resonance-stabilized pyridyl-methyl radical. This radical then reacts with another molecule of the bromine source to form the product, this compound, and a new bromine radical, continuing the chain.

Termination: The reaction ceases when radicals combine with each other.

Elimination Reactions

Under appropriate conditions, this compound can undergo elimination reactions to form 3,5-dimethyl-2-methylenepyridine. This pathway competes with the more common nucleophilic substitution reactions. libretexts.orgopenstax.org The elimination of HBr is typically favored by the use of strong, sterically hindered bases. libretexts.org

The most likely mechanism is the bimolecular elimination (E2) pathway. masterorganicchemistry.comlibretexts.orglibretexts.org This is a concerted, single-step reaction where the base abstracts a proton from a carbon adjacent to the leaving group (a β-hydrogen), while the leaving group (bromide) departs simultaneously, forming a double bond. libretexts.org

For this compound, the β-hydrogens are on the adjacent methyl group at the 3-position. However, abstraction of these protons is less common. The more plausible, though still challenging, elimination pathway involves the abstraction of a proton from the bromomethyl group itself by a very strong, bulky base, which would lead to a highly reactive exocyclic methylene (B1212753) intermediate.

Factors favoring elimination over substitution include:

Strong, bulky bases: Sterically hindered bases like potassium tert-butoxide (t-BuOK) are more likely to act as bases rather than nucleophiles, favoring elimination. libretexts.org

High temperatures: Higher reaction temperatures generally favor elimination over substitution.

Solvent: Less polar solvents can also favor elimination.

However, due to the primary nature of the alkyl halide, SN2 reactions are generally very fast, and forcing the reaction down an elimination pathway often requires carefully selected conditions. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Coupling Reactions

The presence of a benzylic-like bromide in this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon bonds. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from analogous transformations with similar substrates, such as other bromomethyl-substituted heterocycles and benzyl (B1604629) bromides. The primary coupling reactions applicable to this compound include the Suzuki, Negishi, and Sonogashira reactions, typically catalyzed by palladium complexes.

These coupling reactions are pivotal in medicinal chemistry and materials science for the synthesis of novel compounds with desired electronic or biological properties. The general scheme for these reactions involves the coupling of the electrophilic bromomethyl group with a nucleophilic organometallic reagent.

Table 1: Overview of Potential Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl- or vinylboronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 2-(Arylmethyl)- or 2-(Vinylmethyl)-3,5-dimethylpyridine |

| Negishi Coupling | Organozinc reagents | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | 2-(Alkyl/Aryl/Vinyl-methyl)-3,5-dimethylpyridine |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-(Alkynylmethyl)-3,5-dimethylpyridine |

Detailed research findings on the direct application of these reactions to this compound are limited in the available literature. However, the well-established protocols for similar substrates provide a strong basis for predicting successful coupling. For instance, the Suzuki coupling of bromomethyl-substituted aromatic compounds with arylboronic acids is a widely used method for the synthesis of diarylmethane derivatives. Similarly, Negishi and Sonogashira couplings offer reliable routes to introduce a wide range of alkyl, aryl, vinyl, and alkynyl groups at the methyl position of the pyridine ring.

Rearrangement Reactions

The this compound scaffold can also participate in rearrangement reactions, leading to the formation of isomeric products with altered connectivity. These reactions often proceed through the formation of reactive intermediates such as ylides. Two notable rearrangement pathways that could be accessible from this compound are the Sommelet-Hauser and Stevens rearrangements.

These rearrangements typically initiate with the formation of a quaternary ammonium (B1175870) salt, which can be prepared by the reaction of this compound with a tertiary amine. Subsequent treatment with a strong base generates a pyridinium ylide.

Sommelet-Hauser Rearrangement: This is a wikipedia.orgorganic-chemistry.org-sigmatropic rearrangement of a benzylic quaternary ammonium ylide. For a derivative of this compound, this would involve the deprotonation of a methyl group on the ammonium substituent, followed by a concerted rearrangement where the nitrogen-containing group migrates to the ortho position of an adjacent aromatic ring (in this case, potentially to the 4- or 6-position of the pyridine ring if steric and electronic factors allow, though this is less common for pyridine rings themselves and more so for adjacent fused rings). A more likely pathway involves the deprotonation of the methylene bridge, which can then attack an adjacent methyl group on the pyridine ring, leading to ring expansion or other complex rearrangements.

Stevens Rearrangement: This is a wikipedia.orgnih.gov-rearrangement that competes with the Sommelet-Hauser rearrangement. It involves the migration of a group from the nitrogen atom to the adjacent carbanionic center of the ylide. This would result in the formation of a substituted 2-amino-3,5-dimethylpyridine derivative.

Table 2: Potential Rearrangement Pathways for Derivatives of this compound

| Rearrangement | Key Intermediate | Driving Force | Potential Product |

| Sommelet-Hauser | Quaternary ammonium ylide | Formation of a more stable aromatic system | Substituted pyridine with a new substituent at an adjacent position |

| Stevens Rearrangement | Quaternary ammonium ylide | Release of ring strain and formation of a stable amine | 2-(N,N-disubstituted-aminomethyl)-3,5-dimethylpyridine derivative |

Derivatization Strategies and Functional Group Interconversions

Conversion to Other Halogenated Analogs

The bromine atom in 2-(bromomethyl)-3,5-dimethylpyridine can be readily exchanged for other halogens, such as chlorine, iodine, or fluorine, through nucleophilic substitution reactions. A common method for this type of transformation is the Finkelstein reaction, which involves treating the alkyl bromide with a salt of the desired halide. byjus.comwikipedia.orgorganic-chemistry.org

For instance, the synthesis of the corresponding iodo-derivative can be achieved by reacting this compound with an excess of sodium iodide in a suitable solvent like acetone. byjus.comwikipedia.org The equilibrium of this SN2 reaction is driven towards the product by the precipitation of the less soluble sodium bromide in acetone. wikipedia.org Similarly, conversion to the chloro-analog can be accomplished by reaction with a chloride salt. While direct conversion from the bromomethyl to the chloromethyl compound via a Finkelstein-type reaction is possible, an alternative synthetic route involves the treatment of the corresponding alcohol, (3,5-dimethylpyridin-2-yl)methanol, with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). chemicalbook.comscispace.comgoogle.com The synthesis of fluorinated analogs can be achieved using reagents like potassium fluoride (B91410), often in the presence of a phase-transfer catalyst or in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. wikipedia.org

| Target Compound | Reagents | Reaction Type |

|---|---|---|

| 2-(Iodomethyl)-3,5-dimethylpyridine | Sodium Iodide (NaI) in Acetone | Finkelstein Reaction |

| 2-(Chloromethyl)-3,5-dimethylpyridine | Lithium Chloride (LiCl) or other chloride salts | Halogen Exchange (SN2) |

| 2-(Fluoromethyl)-3,5-dimethylpyridine | Potassium Fluoride (KF) with phase-transfer catalyst | Halogen Exchange (SN2) |

Formation of Ethers and Esters

The electrophilic nature of the carbon atom in the bromomethyl group makes it susceptible to attack by oxygen nucleophiles, leading to the formation of ethers and esters.

The Williamson ether synthesis is a widely used method for preparing ethers from alkyl halides. wikipedia.orgmasterorganicchemistry.comyoutube.combyjus.comnumberanalytics.com This SN2 reaction involves the displacement of the bromide ion by an alkoxide. To synthesize an ether derivative of this compound, the corresponding alcohol (R-OH) is first deprotonated with a strong base, such as sodium hydride (NaH), to form the alkoxide (R-O⁻Na⁺). masterorganicchemistry.comyoutube.com This alkoxide then reacts with this compound to yield the desired ether. wikipedia.orgbyjus.com This method is versatile and can be used with a wide range of primary, secondary, and tertiary alkoxides. masterorganicchemistry.com

Ester derivatives can be synthesized by reacting this compound with a carboxylate salt (R-COO⁻Na⁺). The carboxylate anion acts as a nucleophile, displacing the bromide to form the corresponding ester. This reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

| Product Type | Nucleophile | General Reaction |

|---|---|---|

| Ether | Alkoxide (R-O⁻) | Williamson Ether Synthesis |

| Ester | Carboxylate (R-COO⁻) | Nucleophilic Substitution |

Synthesis of Aminomethyl Derivatives

The reaction of this compound with various primary and secondary amines provides a direct route to a diverse range of 2-(aminomethyl)-3,5-dimethylpyridine derivatives. This nucleophilic substitution reaction typically proceeds readily, with the amine acting as the nucleophile. clockss.orgresearchgate.net The reaction can be carried out by treating the bromomethyl compound with an excess of the desired amine, which also serves to neutralize the hydrogen bromide formed as a byproduct. clockss.org Alternatively, a non-nucleophilic base can be added to the reaction mixture to scavenge the acid. clockss.org This method is applicable to a wide array of amines, including aliphatic and cyclic amines, allowing for the introduction of various functional groups and the modulation of the physicochemical properties of the resulting molecules.

| Amine Type | Example | Reaction Condition |

|---|---|---|

| Primary Aliphatic Amine | Ethylamine | Excess amine or addition of a base |

| Secondary Aliphatic Amine | Diethylamine | Excess amine or addition of a base |

| Cyclic Amine | Piperidine | Excess amine or addition of a base |

Introduction of Carbonyl Functionalities

The bromomethyl group can be oxidized to an aldehyde, providing access to 3,5-dimethylpicolinaldehyde. Several methods are available for this transformation. The Sommelet reaction involves the reaction of the benzyl (B1604629) halide with hexamine, followed by hydrolysis to yield the aldehyde. wikipedia.org This reaction is particularly useful for the conversion of benzylic halides to their corresponding aldehydes. wikipedia.org

Another common method is the Kornblum oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base like sodium bicarbonate. wikipedia.org The reaction proceeds through an alkoxysulfonium salt intermediate, which then eliminates to form the aldehyde. wikipedia.orgresearchgate.net While the classic Kornblum oxidation is effective for activated halides, modifications, such as the use of silver salts or conversion of the bromide to a more reactive tosylate, can broaden its applicability. wikipedia.org

| Reaction Name | Reagents | Product |

|---|---|---|

| Sommelet Reaction | Hexamine, water | 3,5-Dimethylpicolinaldehyde |

| Kornblum Oxidation | DMSO, NaHCO₃ | 3,5-Dimethylpicolinaldehyde |

Cyclization Reactions Leading to Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyridine (B92270) ring fused to a five-membered nitrogen-containing ring, such as imidazo[1,2-a]pyridines and pyrrolo[1,2-a]pyridines.

The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. researchgate.netorganic-chemistry.orgresearchgate.netmdpi.com While this compound itself is not a direct precursor in this classic approach, it can be chemically modified to generate a suitable intermediate. For example, it could be envisioned that conversion of the bromomethyl group to a carbonyl or a related functionality would provide a substrate for cyclization with a suitable nitrogen-containing nucleophile. A more direct approach involves the reaction of a 2-aminopyridine with a compound containing both a carbonyl group and a leaving group.

Similarly, the synthesis of pyrrolo[1,2-a]pyridines can be achieved through various cyclization strategies. rsc.org One common method involves the reaction of a pyridine derivative with a molecule containing a suitable four-carbon chain that can undergo intramolecular cyclization.

Furthermore, intramolecular cyclization reactions can lead to the formation of fused heterocycles. If the this compound molecule contains a suitably positioned nucleophile, an intramolecular SN2 reaction can occur, leading to the formation of a new ring fused to the pyridine core. The success of such reactions is often dependent on the length of the tether connecting the nucleophile to the pyridine ring, with the formation of five- and six-membered rings being generally favored.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Heterocyclic Scaffold Assembly

The compound serves as a key starting material or intermediate in the assembly of diverse heterocyclic systems, owing to the strategic placement of the reactive bromomethyl group on the pyridine (B92270) core.

The reactivity of 2-(bromomethyl)-3,5-dimethylpyridine and its derivatives is harnessed in the synthesis of various fused pyridine systems. For instance, treatment of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like acetic anhydride (B1165640) or phthalic anhydride leads to the formation of pyridine derivatives. nih.gov Furthermore, reaction with carbon disulphide can yield 1,2,4-triazolo-[3,4-a]-pyridine derivatives. nih.gov Another key reaction involves the chlorination of a pyridine carbonitrile to form a 6-chloro derivative, which can then be converted to amino and hydrazido derivatives, serving as precursors for pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov

| Starting Material | Reagent | Resulting Fused System |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic Anhydride | Pyridine derivative |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Phthalic Anhydride | Pyridine derivative |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Carbon Disulphide | 1,2,4-Triazolo-[3,4-a]-pyridine derivative |

| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl Acetoacetate | Pyrido[2,3-d]pyrimidine derivative |

Nitrogen-containing spirocycles are a class of compounds with significant interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of these complex molecules can involve the use of pyridine derivatives as foundational components. Methodologies for constructing spiro-fused azetidines have been developed, showcasing the versatility of heterocyclic precursors in building intricate molecular frameworks. nih.gov For example, the synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems has been reported, which contain differentiated sites for further functionalization. researchgate.net

Triazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of these compounds often involves the reaction of a suitable precursor with a reagent that can introduce the triazole ring. For example, 1,2,4-triazole-3-thiones can be reacted with electrophiles like 1-(bromomethyl)-4-chlorobenzene to assemble 1,2,4-triazolyl pyridines. nih.gov The synthesis of 1,2,3-triazole-containing 2,3-dihydrofuran (B140613) derivatives has also been reported through one-pot condensation reactions. researchgate.net A general method for preparing trisubstituted 1,3,5-triazoles involves the sequential reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. mdpi.com Another pathway involves reacting acylhydrazines with carbon disulfide followed by hydrazine (B178648) monohydrate to produce substituted 1,2,4-triazoles. mdpi.com

| Precursor Type | Key Reagents | Resulting Triazole System |

| 1,2,4-Triazole-3-thione | 1-(Bromomethyl)-4-chlorobenzene | 1,2,4-Triazolyl pyridine |

| 5,5-Dimethylcyclohexane-1,3-dione, Aldehyde, Sodium Azide, Phenylacetylene | Catalyst (e.g., Copper) | 1,2,3-Triazole-containing 2,3-dihydrofuran |

| Carboxylic acid, Primary amidine, Monosubstituted hydrazine | HATU, DIPEA, DMF | 1,3,5-Triazole |

| Acylhydrazine | Carbon Disulfide, Hydrazine Monohydrate | 1,2,4-Triazole |

Indolizidine alkaloids represent a large family of natural products, many of which exhibit interesting biological activities. mdpi.com The synthesis of these frameworks often relies on strategic bond formations to construct the bicyclic core. While direct use of this compound in published syntheses of complex indolizidines like 251F is not explicitly detailed in the provided search results, the general strategies for their synthesis often involve the use of functionalized pyridine or pyrrolidine (B122466) precursors. nih.govnih.gov For instance, a common approach is the hetero Diels-Alder reaction between a suitable diene and a dienophile like Δ¹-pyrroline to construct the core skeleton. mdpi.com

Utilization in Medicinal Chemistry Precursors

This compound and its analogues are significant intermediates in the synthesis of various pharmaceutically active compounds. chemimpex.com For example, 3-(bromomethyl)-5-methylpyridine (B105789) is a key intermediate in the synthesis of Rupatadine, an antihistamine used for the treatment of allergic rhinitis. researchgate.netlookchem.com Pyrazolopyrimidine derivatives substituted through reaction with 3-(bromomethyl)-5-methylpyridine have shown potential activity against cancer by targeting cMet kinases. researchgate.netlookchem.com Furthermore, 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride is a crucial intermediate for proton pump inhibitors like Omeprazole, Esomeprazole, and Tenatoprazole. google.com

| Intermediate | Therapeutic Agent | Therapeutic Area |

| 3-(Bromomethyl)-5-methylpyridine | Rupatadine | Allergic Rhinitis |

| 3-(Bromomethyl)-5-methylpyridine | Pyrazolopyrimidine derivatives | Oncology (cMet kinase inhibitors) |

| 2-Chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride | Omeprazole, Esomeprazole, Tenatoprazole | Gastroesophageal Reflux Disease |

Application in Agrochemistry

In addition to its role in pharmaceuticals, 2-bromo-3,5-dimethylpyridine, a related compound, is utilized in the formulation of agrochemicals. chemimpex.com It serves to enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability. chemimpex.com

Role in Material Science and Specialty Chemicals

This compound is a versatile precursor in the creation of novel materials and specialized chemical agents. Its unique structure, featuring a reactive bromomethyl group attached to a dimethyl-substituted pyridine ring, allows for its integration into larger molecular frameworks, thereby imparting specific photoelectric or biological properties to the final product.

Dyes and Pigments Production

While direct and extensive literature detailing the use of this compound in the synthesis of commercial dyes and pigments is not broadly available, its structural motifs are relevant to the design of chromophoric systems. Pyridine-containing compounds are known components in various dyes, contributing to their color, solubility, and binding properties. The reactivity of the bromomethyl group allows for the covalent attachment of this pyridine derivative to other molecules, a key step in the synthesis of more complex dye structures. This process, known as chromophore modification, can be used to tune the final color and performance of the dye.

Ligands for Coordination Chemistry

In the realm of coordination chemistry, pyridine-based ligands are fundamental for the construction of metal complexes. mdpi.com this compound can be readily modified to create multidentate ligands that chelate to transition metal ions. For instance, the bromomethyl group can be substituted with various nucleophiles to introduce additional coordinating atoms (such as nitrogen, oxygen, or sulfur), leading to the formation of ligands capable of forming stable complexes with metals like copper. nih.gov

These metal complexes have a wide array of potential applications, including catalysis, magnetic materials, and biomimetic chemistry, where they can model the active sites of metalloenzymes. mdpi.com The substitution pattern on the pyridine ring, in this case, the two methyl groups, can influence the steric and electronic properties of the resulting ligand, thereby affecting the geometry and reactivity of the metal center. nih.gov

Table 1: Examples of Pyridine-Based Ligands in Coordination Chemistry

| Ligand Type | Metal Ion Example | Potential Application |

| Bidentate Pyridyl-Amine | Copper(I) | Oxygen activation mimics |

| Tridentate Pyridyl-Carboxylate | Iron(II/III) | Metalloenzyme modeling |

| Tetradentate Pyridyl-Containing Macrocycle | Cobalt(II/III) | Catalysis |

This table provides illustrative examples of ligand types that can be conceptually derived from pyridine precursors and their applications.

Conformational Constraint in Peptidomimetics via Bis-alkylation

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. A key challenge in their development is to control their three-dimensional shape, or conformation, to enhance their binding affinity and biological activity. "this compound" can be utilized in strategies to create conformationally constrained peptides.

One such strategy is dithiol bis-alkylation, where a peptide containing two cysteine residues is cyclized by reacting it with a bifunctional alkylating agent. nih.gov While not a direct example, a di-bromomethylated pyridine derivative could conceptually serve as such an agent. The rigid pyridine ring would act as a scaffold, linking the two cysteine side chains and forcing the peptide backbone into a specific conformation. This conformational restriction can lead to more potent and selective biological activity. nih.gov

The use of such linkers is a powerful tool in rational drug design, allowing for the precise control of peptide architecture to optimize interactions with biological targets like protein-protein interfaces. nih.gov

Table 2: Techniques for Peptide Conformational Constraint

| Technique | Description | Resulting Structure |

| Disulfide Bridge | Oxidation of two cysteine residues. | Cyclic peptide with a disulfide bond. |

| Lactamization | Formation of an amide bond between a side-chain carboxyl group and a side-chain amino group. | Cyclic peptide with a lactam bridge. |

| Dithiol Bis-alkylation | Reaction of two cysteine residues with a bifunctional alkylating agent. nih.gov | Cyclic peptide with a thioether linkage. nih.gov |

| Hydrocarbon Stapling | Covalent linkage of two alpha-methylated, alpha-alkenyl amino acid side chains. | Stabilized alpha-helical structure. |

This table outlines common methods for inducing conformational constraints in peptides.

Advanced Spectroscopic and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Bromomethyl)-3,5-dimethylpyridine. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals correspond to the different types of protons in the molecule. The protons of the two methyl groups (at C3 and C5) would appear as singlets, likely in the range of δ 2.2-2.5 ppm. The bromomethyl (-CH₂Br) protons would also produce a singlet, typically shifted further downfield (around δ 4.5-4.8 ppm) due to the deshielding effect of the adjacent bromine atom. The aromatic protons on the pyridine (B92270) ring at the C4 and C6 positions would appear as distinct singlets in the aromatic region (δ 7.0-8.5 ppm). For the closely related compound, 3,5-dimethylpyridine (B147111), the ¹H resonances have been reported, providing a basis for comparison. nih.gov

The ¹³C NMR spectrum offers complementary information. Each unique carbon atom in the molecule gives a distinct signal. The carbons of the methyl groups would resonate at high field (around 15-25 ppm), while the bromomethyl carbon would appear further downfield. The aromatic carbons of the pyridine ring would have characteristic shifts between approximately 120 and 150 ppm. The specific chemical shifts are sensitive to the electronic environment, allowing for unambiguous assignment of the carbon skeleton. nih.gov

NMR is also a powerful tool for real-time reaction monitoring. By acquiring spectra at various time points during a reaction involving this compound, the consumption of the reactant and the formation of products and intermediates can be tracked. This allows for the determination of reaction kinetics and provides insights into the reaction mechanism.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₂Br | 4.5 - 4.8 | 30 - 35 |

| C3-CH₃ | 2.2 - 2.5 | 18 - 22 |

| C4-H | 7.0 - 7.5 | 135 - 140 |

| C5-CH₃ | 2.2 - 2.5 | 18 - 22 |

| C6-H | 8.0 - 8.5 | 145 - 150 |

| C2 (Pyridine) | - | 155 - 160 |

| C3 (Pyridine) | - | 130 - 135 |

| C5 (Pyridine) | - | 130 - 135 |

| Note: These are estimated values based on typical chemical shifts for similar structural motifs. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular formula and investigate the fragmentation patterns of this compound. The molecular formula of the compound is C₈H₁₀BrN. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous confirmation of its elemental composition.

In the mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺, separated by two mass units, which is a clear indicator of a monobrominated compound.

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the parent molecule. The study of these fragments provides valuable structural information. For this compound, a common fragmentation pathway would be the loss of the bromine atom to form a stable pyridyl-methyl carbocation. Another likely fragmentation is the loss of the entire bromomethyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Notes |

| [M]⁺ | [C₈H₁₀⁷⁹BrN]⁺ | 199.00 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ | [C₈H₁₀⁸¹BrN]⁺ | 201.00 | Molecular ion with ⁸¹Br isotope |

| [M-Br]⁺ | [C₈H₁₀N]⁺ | 120.08 | Loss of a bromine radical |

| [C₇H₇N]⁺ | [C₇H₇N]⁺ | 105.06 | Picolyl cation fragment |

| Note: m/z values are for the most abundant isotopes. |

Computational Chemistry Approaches

Computational chemistry provides powerful theoretical tools to investigate the reactivity and mechanistic details of chemical processes that are often difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to model reaction mechanisms. nih.gov For reactions involving this compound, DFT calculations can be employed to determine the geometries of reactants, products, transition states, and intermediates. mdpi.comresearchgate.net

By calculating the energies of these species, a detailed reaction energy profile can be constructed. This profile reveals the activation energies (energy barriers) for different potential reaction pathways, allowing researchers to predict the most likely mechanism. For instance, in a nucleophilic substitution reaction at the bromomethyl group, DFT can be used to compare a concerted (Sₙ2) pathway versus a stepwise (Sₙ1) pathway by locating the respective transition states and intermediates and calculating their relative energies. These calculations provide insights into the regioselectivity and stereoselectivity of reactions. mdpi.com

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. rsc.org For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms and their corresponding energies, providing a global view of the reaction landscape. u-szeged.hu

Analyzing the PES is crucial for understanding reaction dynamics. rsc.org Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states connecting them. u-szeged.hunih.gov By mapping the PES for a reaction of this compound, chemists can identify all possible reaction channels, including those leading to unexpected byproducts. This comprehensive analysis helps in understanding complex reaction networks and discovering novel reaction pathways. rsc.orgu-szeged.hu

Elucidation of Reaction Pathways and Intermediates

The bromomethyl group in this compound is a reactive site, particularly for nucleophilic substitution reactions. Elucidating the precise pathways and identifying the transient intermediates in these reactions is key to controlling their outcomes.

For example, in a reaction with a nucleophile, the pathway could proceed through a classic Sₙ2 mechanism, involving a single pentacoordinate transition state. Alternatively, if a carbocation intermediate is formed at the methylene (B1212753) position, an Sₙ1 pathway would be operative. The stability of this potential carbocation is influenced by the electron-donating methyl groups and the electron-withdrawing pyridine ring.

In some cases, more complex, multi-step pathways can occur. Studies on analogous systems, such as the reaction of 2-(bromomethyl)-1,3-thiaselenole with thiols, have revealed stepwise processes involving the formation of unique cyclic intermediates like seleniranium cations. mdpi.com These findings suggest that reactions of this compound could also involve unexpected intermediates, depending on the reactants and conditions. The combination of kinetic studies, trapping experiments, and spectroscopic analysis, supported by computational modeling, is essential for the definitive elucidation of these intricate reaction pathways.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of brominated pyridine (B92270) derivatives often involves methods that are effective but may not align with the modern principles of green chemistry. Future research is increasingly directed towards developing synthetic routes that are more environmentally benign, cost-effective, and efficient.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts can lead to reactions with higher yields and greater selectivity, reducing the formation of unwanted byproducts. This includes investigating earth-abundant metal catalysts as alternatives to precious metals.

Alternative Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. mdpi.com Research into using water, ionic liquids, or solvent-free reaction conditions for the synthesis of pyridine derivatives is an active area. mdpi.comrasayanjournal.co.in For instance, techniques like "Grindstone Chemistry" which are performed without a solvent, have been successfully used for synthesizing related heterocyclic compounds. rasayanjournal.co.in

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in These techniques have been successfully applied to the synthesis of various pyrimidine (B1678525) derivatives, suggesting their potential applicability to pyridine compounds. rasayanjournal.co.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and developing more direct, one-pot reaction sequences.

| Methodological Approach | Potential Advantage for Synthesizing 2-(Bromomethyl)-3,5-dimethylpyridine | Relevant Research Findings |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, and reduced energy consumption. | Successfully used for the synthesis of various pyrimidine and pyridine derivatives. rasayanjournal.co.in |

| Solvent-Free Reactions | Eliminates solvent waste, simplifies purification, and reduces environmental impact. | Techniques like mechanochemical grinding have proven effective for synthesizing N-substituted amines and other heterocycles. mdpi.com |

| Use of Greener Solvents | Reduces toxicity and environmental harm associated with traditional organic solvents. | Water and ionic liquids are being explored as viable alternatives in the synthesis of heterocyclic compounds. mdpi.comrasayanjournal.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced need for protecting groups. | Enzymes have been utilized in the synthesis of intermediates for pharmaceuticals, such as in the production of a precursor for boceprevir. mdpi.com |

Exploration of Underutilized Reactivity Modes

The primary reactivity of this compound centers on the lability of the bromine atom in nucleophilic substitution reactions. However, there are numerous other potential reaction pathways that remain largely unexplored. Future research will likely focus on unlocking this latent reactivity to expand the synthetic utility of this compound.

Potential areas for exploration include:

Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are well-established for aryl halides, their application to the bromomethyl group of this specific pyridine derivative is an area ripe for investigation. mdpi.comnih.gov This could enable the direct formation of carbon-carbon bonds, linking the pyridine core to a wide range of other molecular fragments.

Radical Reactions: The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate. Exploring the participation of this radical in addition reactions or cyclizations could lead to the synthesis of novel and complex heterocyclic systems.

Metal-Catalyzed C-H Activation: Direct functionalization of the pyridine ring's C-H bonds, catalyzed by transition metals, offers a highly efficient way to introduce new substituents without pre-functionalization. Investigating this reactivity in the presence of the bromomethyl group could provide access to polysubstituted pyridines.

| Reactivity Mode | Potential Synthetic Application | Example from Related Chemistry |

| Palladium-Catalyzed Cross-Coupling | Formation of new C-C bonds at the methyl position. | Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids to create 2-(bromomethyl)-5-aryl-thiophenes. nih.govresearchgate.net |

| Diels-Alder Reactions | Use as a dienophile or, after modification, as a diene for cycloadditions. | 3,5-Dibromo-2-pyrone acts as a potent diene in Diels-Alder reactions to form complex bicyclic lactones. researchgate.net |

| Generation of Pyridyllithiums | Formation of an organometallic intermediate for reaction with various electrophiles. | Br/Li exchange in dibromopyridines allows for the sequential introduction of two different electrophiles. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. Integrating the synthesis and subsequent reactions of this compound into these modern platforms is a key area for future development.

Key aspects of this integration include:

Flow Synthesis: Performing reactions in a continuous flow reactor allows for precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.net This approach can also enable the use of hazardous reagents or reactive intermediates with greater safety than in batch synthesis.

Automated Platforms: Automated synthesis systems can perform multi-step reaction sequences with minimal human intervention. uchicago.educhemrxiv.org This accelerates the discovery and optimization of new synthetic routes and allows for the rapid generation of libraries of related compounds for screening purposes. The development of automated iterative synthesis has the potential to significantly advance the discovery of new functional molecules. chemrxiv.org

| Technology | Advantages for Reactions of this compound | Status |

| Flow Chemistry | Improved safety, better temperature control, higher yields, and ease of scalability. researchgate.netmdpi.com | Established for various pyridine syntheses, including Br/Li exchange on dibromopyridines without cryogenic conditions. researchgate.net |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid reaction optimization, and generation of compound libraries. chemrxiv.org | Fully automated procedures have been developed for the synthesis of complex pyridine-containing radiotracers like [18F]nifene. uchicago.edu |

Design and Synthesis of New Complex Molecular Architectures

As a versatile building block, this compound can serve as a starting point for the construction of a wide array of more complex and potentially functional molecules. Future research will leverage its reactivity to create novel molecular architectures for various applications.

Promising avenues for research include:

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. Using this compound as a key intermediate allows for the systematic modification of a lead compound to optimize its biological activity. For instance, related bromomethylpyridine derivatives are key intermediates in the synthesis of compounds used to treat allergies and other diseases. researchgate.net

Materials Science: Pyridine-containing polymers and macrocycles can exhibit interesting electronic and photophysical properties. The bifunctional nature of this compound (with the reactive bromomethyl group and the pyridine nitrogen) makes it an attractive monomer for the synthesis of such materials.

Supramolecular Chemistry: The pyridine nitrogen atom can coordinate to metal ions or participate in hydrogen bonding. This allows for the use of molecules derived from this compound in the construction of self-assembling supramolecular structures with defined shapes and functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。